Cas no 3463-93-2 (2,5-Ethano-2H-azocino[4,3-b]indole,4-ethylidene-1,3,4,5,6,7-hexahydro-6-methylene-, (4E,5R)-)
![2,5-Ethano-2H-azocino[4,3-b]indole,4-ethylidene-1,3,4,5,6,7-hexahydro-6-methylene-, (4E,5R)- structure](https://de.kuujia.com/scimg/cas/3463-93-2x500.png)
3463-93-2 structure
Produktname:2,5-Ethano-2H-azocino[4,3-b]indole,4-ethylidene-1,3,4,5,6,7-hexahydro-6-methylene-, (4E,5R)-
2,5-Ethano-2H-azocino[4,3-b]indole,4-ethylidene-1,3,4,5,6,7-hexahydro-6-methylene-, (4E,5R)- Chemische und physikalische Eigenschaften
Namen und Kennungen
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- 2,5-Ethano-2H-azocino[4,3-b]indole,4-ethylidene-1,3,4,5,6,7-hexahydro-6-methylene-, (4E,5R)-
- Pericalline
- (-)-apparicine
- 2,5-Ethano-2H-azocino(4,3-b)indole, 1,3,4,5,6,7-hexahydro-4-ethylidene-6-methylene-
- 4-Ethylidene-1,3,4,5,6,7-hexahydro-6-methylene-2,5-ethano-2H-azocino(4,3-b)indole
- Apparicine (8CI)
- CHEMBL486306
- Gomezine
- LS-66340
- Tabernoschizine
- Apparicine, Gomezine, Pericalline, Tabernoschizine
- 3463-93-2
- NSC 85631
- (E)-ethylidene(methylene)[?]
- BDBM50480310
- (13S,14E)-14-ethylidene-12-methylidene-1,8-diazatetracyclo[11.2.2.03,11.05,9]heptadeca-3(11),4,6,9-tetraene
- 2,5-Ethano-2H-azocino[4,3-b]indole, 4-ethylidene-1,3,4,5,6,7-hexahydro-6-methylene-, (4E,5R)-
- CHEBI:182901
- Apparicine
- (13R,14E)-14-Ethylidene-12-methylidene-1,10-diazatetracyclo[11.2.2.03,11.04,9]heptadeca-3(11),4,6,8-tetraene
- DTXSID901318532
- SCHEMBL24588688
- NSC-85631
- 2,3-b]indole, 4-ethylidene-1,3,4,5,6,7-hexahydro-6-methylene-, [R-(E)]-
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- Inchi: InChI=1S/C18H20N2/c1-3-13-10-20-7-5-16(13)12(2)17-9-18-14(4-6-19-18)8-15(17)11-20/h3-4,6,8-9,16,19H,2,5,7,10-11H2,1H3/b13-3-/t16-/m0/s1
- InChI-Schlüssel: YBWKMVPRGFJPHD-LELDJUSMSA-N
- Lächelt: C/C=C1/CN2CC[C@H]/1C(C1C=C3NC=CC3=CC=1C2)=C
Berechnete Eigenschaften
- Genaue Masse: 264.1628
- Monoisotopenmasse: 264.162648646g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 20
- Anzahl drehbarer Bindungen: 0
- Komplexität: 439
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 1
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 1
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 19Ų
- XLogP3: 2.7
Experimentelle Eigenschaften
- Dichte: 1.17
- Siedepunkt: 431.2°Cat760mmHg
- Flammpunkt: 214.6°C
- Brechungsindex: 1.665
- PSA: 19.03
- LogP: 3.90080
2,5-Ethano-2H-azocino[4,3-b]indole,4-ethylidene-1,3,4,5,6,7-hexahydro-6-methylene-, (4E,5R)- Sicherheitsinformationen
- Signalwort:Warning
- Lagerzustand:Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
2,5-Ethano-2H-azocino[4,3-b]indole,4-ethylidene-1,3,4,5,6,7-hexahydro-6-methylene-, (4E,5R)- Verwandte Literatur
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1. 886. Alkaloid studies. Part XLVIII. The structure of apparicine, a novel aspidosperma alkaloidJ. A. Joule,H. Monteiro,L. J. Durham,B. Gilbert,Carl Djerassi J. Chem. Soc. 1965 4773
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Minghui Fan,Liangbang Zou,Kaidi Tian,Guoqing Chen,Kai Cheng,Yong Li Nat. Prod. Rep. 2023 40 1022
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3. Conformational analysis of apparicine using 1H nuclear magnetic relaxation: application of transient nuclear Overhauser enhancementsFrank Heatley,Lalarukh Akhter,Richard T. Brown J. Chem. Soc. Perkin Trans. 2 1980 919
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4. A synthetic approach to the indole alkaloid apparicine. Synthesis of the ring skeletonDavid I. C. Scopes,Malcolm S. Allen,Geoffrey J. Hignett,Nigel D. V. Wilson,Martin Harris,John A. Joule J. Chem. Soc. Perkin Trans. 1 1977 2376
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Manojkumar G. Kalshetti,Narshinha P. Argade Org. Biomol. Chem. 2019 17 745
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